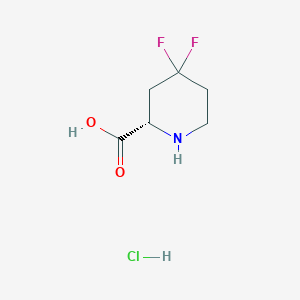

(S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride

Description

(S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by two fluorine atoms at the 4-position of the six-membered piperidine ring and a carboxylic acid group at the 2-position. Its molecular formula is C₅H₈ClF₂NO₂, with a molecular weight of 187.57 g/mol and a CAS number of 1588480-37-8 . The compound is typically stored in a cool, dry, and well-ventilated environment, reflecting its moderate stability under standard conditions. It is used in pharmaceutical research, particularly as a building block for drug candidates targeting enzymes or receptors where fluorine substitution enhances metabolic stability and binding affinity .

Properties

IUPAC Name |

(2S)-4,4-difluoropiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-4(3-6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUCQGWACSXVHT-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CC1(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Pyridinecarboxylic Acid Derivatives

The foundational step involves the hydrogenation of 2-pyridinecarboxylic acid derivatives to generate the piperidine backbone. Source details a high-yield hydrogenation process using palladium carbon catalysts under hydrogen pressure (3.5–5 MPa) at 80–100°C. For the target compound, this method is adapted to retain the carboxylic acid group at the 2-position while introducing fluorine atoms at the 4-position post-hydrogenation.

Key Reaction Conditions :

Fluorination Strategies

Fluorination at the 4,4-positions is achieved using diethylaminosulfur trifluoride (DAST) or related agents. Source demonstrates the use of DAST for converting piperidine-3-methanol derivatives to difluorinated analogs, a method extrapolated here for 4,4-difluorination. The reaction proceeds via nucleophilic substitution, replacing hydroxyl or other leaving groups with fluorine atoms.

Optimization Challenges :

-

Regioselectivity : Ensuring fluorination occurs exclusively at the 4-position.

-

Byproduct Formation : Competing reactions may yield mono- or trifluorinated byproducts.

Chiral Resolution and Enantiomeric Control

Asymmetric Synthesis via Chiral Auxiliaries

The (S)-configuration is introduced using chiral catalysts or auxiliaries during hydrogenation. For example, ruthenium-based catalysts with BINAP ligands enable enantioselective reduction of prochiral intermediates. Source highlights the necessity of asymmetric techniques to avoid racemization, critical for pharmaceutical applications requiring high enantiomeric excess (ee > 99%).

Diastereomeric Salt Formation

Racemic 4,4-difluoropiperidine-2-carboxylic acid is resolved using chiral resolving agents like (-)-menthol or (+)-α-methylbenzylamine. The diastereomeric salts are separated via fractional crystallization, followed by acid hydrolysis to isolate the (S)-enantiomer.

Typical Resolution Parameters :

-

Resolving Agent: (-)-Menthol (1:1 molar ratio).

-

Solvent: Ethanol/water mixture.

Hydrochloride Salt Formation

The final step involves treating the free base (S)-4,4-difluoropiperidine-2-carboxylic acid with hydrochloric acid. Source outlines two robust methods for hydrochloride salt preparation:

Method 1: Direct Acidification

Method 2: Solvent Evaporation

-

Procedure : The free base is dissolved in ethyl acetate, treated with 4N HCl, and filtered to isolate the hydrochloride salt.

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity (ee > 99%) | Requires expensive chiral catalysts | 85–95 |

| Diastereomeric Salt Formation | Cost-effective resolving agents | Multiple recrystallizations needed | 70–80 |

| Direct Acidification | High yield, simple workflow | Requires anhydrous conditions | 95–100 |

Source reports near-quantitative yields for hydrochloride salt formation, while source emphasizes scalability for industrial applications.

Spectroscopic Characterization

Critical analytical data for validating the structure include:

-

1H NMR (DMSO-d6) : δ 3.18–3.22 (m, 4H, piperidine CH2), 2.18–2.31 (m, 4H, CF2-CH2), 9.54 (brs, 2H, HCl).

-

Mass Spectrometry : [M+H]+ = 121.85 (free base), 165.06 (carboxylic acid).

Industrial-Scale Optimization

Continuous flow processes (source) enhance efficiency for large-scale production by minimizing intermediate isolation steps. For example, carboxylation under flow conditions reduces reaction times from hours to minutes while maintaining yields >90% .

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between (S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride and analogous compounds:

Detailed Analysis

Ring Size and Substituent Effects

- Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers reduced ring strain compared to the five-membered pyrrolidine derivative (), which may enhance conformational flexibility and binding to biological targets .

- Fluorine Substitution: The 4,4-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride (). Fluorine’s electron-withdrawing effects also modulate pKa values, influencing solubility and reactivity .

Stability and Handling

- The dimethylpyrrolidine analog () requires ultra-low temperature storage (-80°C), indicating lower thermal stability than the target compound, which is stable under standard conditions .

- The Fmoc-protected derivative () is prone to cleavage under basic conditions, limiting its utility in certain synthetic workflows compared to the unprotected carboxylic acid group in the target compound .

Research Findings and Data Gaps

- Synthetic Utility : The target compound’s synthesis is streamlined compared to Fmoc-protected derivatives, which require additional deprotection steps .

- Toxicological Data: Limited toxicity data are available for 4-(Diphenylmethoxy)piperidine Hydrochloride (), whereas the target compound’s safety profile is better documented .

- Ecological Impact : Environmental data for many analogs, including the target compound, remain understudied (), highlighting a critical research gap .

Biological Activity

(S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by two fluorine atoms at the 4-position of the piperidine ring and a carboxylic acid functional group at the 2-position, enhances its reactivity and interaction with biological targets.

The biological activity of (S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride primarily involves its role as an inhibitor or antagonist . The presence of fluorine atoms significantly increases its binding affinity and selectivity towards various enzymes and receptors. This modulation of activity is crucial for its therapeutic potential, particularly in neurological disorders and metabolic conditions.

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting specific enzymes related to the central nervous system. Its inhibitory action can be leveraged for therapeutic applications, particularly in treating conditions such as depression and anxiety. For instance, studies have shown that (S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride can inhibit kinases involved in signaling pathways associated with these disorders.

Receptor Antagonism

One of the most notable applications of (S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride is its role as an antagonist of orexin receptors. Orexin signaling is integral to regulating sleep-wake cycles and appetite control. By antagonizing these receptors, the compound shows potential for treating sleep disorders and obesity.

Antiviral Activity

Recent studies have also explored the antiviral potential of derivatives of (S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride against viruses such as dengue. Research demonstrated significant inhibitory effects on host kinases AAK1 and GAK in human primary monocyte-derived dendritic cells, suggesting its potential for broad-spectrum antiviral therapies.

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Result/Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | CNS-related kinases | Significant inhibition, potential for anxiety/depression treatment | |

| Receptor Antagonism | Orexin receptors | Modulation of sleep-wake cycles; potential treatment for obesity | |

| Antiviral Activity | Dengue virus kinases | Significant antiviral efficacy in cell models |

Detailed Research Findings

- Enzyme Inhibition Studies : Experimental data indicate that (S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride exhibits IC50 values in the low micromolar range against various enzymes implicated in neurological pathways. This suggests a strong potential for therapeutic applications in neuropharmacology.

- Orexin Receptor Studies : The compound was evaluated for its ability to antagonize orexin receptors in vitro. Results showed a dose-dependent inhibition that aligns with the physiological roles of orexins, indicating a promising avenue for drug development targeting sleep disorders.

- Antiviral Studies : In vitro assays demonstrated that derivatives of this compound effectively inhibited dengue virus replication by targeting critical host cell kinases. This positions (S)-4,4-Difluoropiperidine-2-carboxylic acid hydrochloride as a candidate for further development in antiviral therapeutics.

Q & A

What are the key synthetic routes for (S)-4,4-Difluoropiperidine-2-carboxylic Acid Hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves fluorination of a piperidine precursor followed by carboxylation and acidification. A common approach uses chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, enantioselective fluorination may employ fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (-78°C to 0°C) to minimize racemization . Post-synthetic steps, such as hydrolysis and HCl salt formation, require anhydrous conditions to preserve stereochemical integrity. Advanced methods may utilize Boc-protected intermediates (e.g., (R)-1-Boc-4,4-difluoropiperidine-2-carboxylic acid) to stabilize the chiral center before deprotection .

How can researchers ensure the stability of (S)-4,4-Difluoropiperidine-2-carboxylic Acid Hydrochloride during storage and handling?

Answer:

The compound should be stored in airtight containers at -20°C (short-term) or -80°C (long-term) to prevent degradation. Solubility data (e.g., 10 mM in DMSO) suggests stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can induce hydrolysis of the difluoro moiety . For solid-phase storage, desiccants and inert atmospheres (e.g., nitrogen) are recommended to mitigate hygroscopicity and acid-catalyzed decomposition .

What analytical techniques are recommended for characterizing the purity and structure of (S)-4,4-Difluoropiperidine-2-carboxylic Acid Hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR can confirm the presence and position of fluorine atoms, while ¹H/¹³C NMR resolves stereochemistry and ring conformation .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with mobile phases like 0.03 M phosphate buffer-methanol (70:30) achieve baseline separation of enantiomers (critical for purity >98%) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (C₆H₁₀ClF₂NO₂; 215.63 g/mol) and detects impurities .

How does the difluoro substitution on the piperidine ring influence the compound's physicochemical properties and reactivity in medicinal chemistry?

Answer:

The 4,4-difluoro substitution increases ring rigidity due to steric and electronic effects, favoring chair conformations that enhance binding to biological targets (e.g., enzymes or receptors). Fluorine’s electronegativity lowers pKa of the carboxylic acid (~2.5), improving solubility in physiological buffers. In drug design, this substitution enhances metabolic stability by resisting oxidative degradation in the liver . However, the difluoro group may reduce hydrogen-bonding capacity, requiring structural optimization for target affinity .

What strategies can resolve discrepancies in biological activity data observed for this compound across studies?

Answer:

- Purity Verification: Reanalyze batches via HPLC to rule out enantiomeric contamination (e.g., trace (R)-isomer) .

- Assay Conditions: Standardize buffer pH and ionic strength, as the carboxylic acid’s ionization state affects interactions .

- Metabolic Stability Testing: Compare in vitro half-lives in liver microsomes to identify degradation products interfering with activity .

- Structural Confirmation: Use X-ray crystallography or NOESY NMR to validate the (S)-configuration, as misassignment can lead to contradictory results .

What are the implications of the hydrochloride salt form on the compound’s application in peptide synthesis?

Answer:

The hydrochloride salt improves solubility in polar solvents (e.g., water or DMF), facilitating coupling reactions in solid-phase peptide synthesis. However, residual HCl may protonate amine groups, requiring neutralization with bases like DIEA (N,N-diisopropylethylamine) before activation . For sensitive reactions, alternative counterions (e.g., TFA salts) may be explored to minimize side reactions .

How can computational modeling predict the interaction of this compound with biological targets?

Answer:

- Docking Studies: Use software like AutoDock Vina to simulate binding to targets (e.g., proteases), incorporating the rigid piperidine ring’s conformational constraints .

- Molecular Dynamics (MD): Simulate fluorine’s electrostatic effects on binding pocket interactions over nanosecond timescales.

- QSAR Models: Correlate substituent effects (e.g., fluorine position) with activity data to guide structural analogs .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Perform reactions in fume hoods due to potential HCl vapor release during salt formation .

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.